Cas no 2308478-44-4 (2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid)

2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid
- 2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid
- 2308478-44-4
- EN300-1575736
-
- インチ: 1S/C25H25N3O5S/c1-15(10-23(29)28-22(24(30)31)11-16-12-26-14-34-16)27-25(32)33-13-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,12,14-15,21-22H,10-11,13H2,1H3,(H,27,32)(H,28,29)(H,30,31)/t15-,22?/m0/s1
- InChIKey: QGQAGUPEMADCRC-UEDXYCIISA-N
- ほほえんだ: S1C=NC=C1CC(C(=O)O)NC(C[C@H](C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 479.15149208g/mol
- どういたいしつりょう: 479.15149208g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 34
- 回転可能化学結合数: 10
- 複雑さ: 715
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 146Ų
2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1575736-0.05g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid |
2308478-44-4 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1575736-250mg |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid |
2308478-44-4 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1575736-1000mg |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid |
2308478-44-4 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1575736-10000mg |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid |
2308478-44-4 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1575736-5.0g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid |
2308478-44-4 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1575736-500mg |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid |
2308478-44-4 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1575736-1.0g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid |
2308478-44-4 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1575736-5000mg |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid |
2308478-44-4 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1575736-0.1g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid |
2308478-44-4 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1575736-2500mg |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid |
2308478-44-4 | 2500mg |
$6602.0 | 2023-09-24 |
2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid 関連文献
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acidに関する追加情報
Recent Advances in the Study of 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid (CAS: 2308478-44-4)
The compound 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid (CAS: 2308478-44-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a thiazole moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a building block for peptide-based drug development.
One of the key areas of research has been the optimization of synthetic routes for this compound. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient solid-phase peptide synthesis (SPPS) method for producing high-purity 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid. The researchers highlighted the importance of the Fmoc group in protecting the amino functionality during synthesis, while the thiazole ring was found to enhance the compound's stability and bioavailability.
In terms of biological activity, recent investigations have explored the compound's potential as a modulator of protein-protein interactions (PPIs). A preprint on bioRxiv (2024) reported that derivatives of 2308478-44-4 exhibited selective binding to specific protein domains involved in inflammatory pathways. The thiazole moiety was particularly crucial for this activity, suggesting that this compound could serve as a scaffold for developing novel anti-inflammatory agents.
Furthermore, the compound's role in drug delivery systems has been another focus of recent research. A team at MIT (2024) incorporated 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid into a novel peptide-based nanoparticle system. The Fmoc group provided both protection and hydrophobicity, while the thiazole ring contributed to the system's stability and targeting capabilities. This innovation showed enhanced drug loading capacity and controlled release properties in preclinical models.
Despite these promising developments, challenges remain in the clinical translation of compounds based on 2308478-44-4. Current research is addressing issues such as metabolic stability, toxicity profiles, and large-scale production. A recent review in Nature Reviews Drug Discovery (2024) emphasized the need for more comprehensive pharmacokinetic studies and structure-activity relationship (SAR) analyses to fully exploit the therapeutic potential of this chemical entity.
In conclusion, 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid represents a versatile and promising compound in medicinal chemistry. Its unique structural features enable diverse applications, from direct therapeutic agents to components of advanced drug delivery systems. As research continues to unravel its full potential, this molecule may pave the way for innovative treatments in areas such as inflammation, oncology, and targeted therapy.
2308478-44-4 (2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid) 関連製品
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